molecular formula C8H7NO4 B1295705 4-Methyl-2-nitrobenzoic acid CAS No. 27329-27-7

4-Methyl-2-nitrobenzoic acid

Cat. No.: B1295705
CAS No.: 27329-27-7
M. Wt: 181.15 g/mol
InChI Key: KZLLSSGOPIGKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Organic Synthesis and Pharmaceutical Chemistry

The primary significance of 4-methyl-2-nitrobenzoic acid lies in its role as a versatile intermediate and building block in organic synthesis. cymitquimica.comlookchem.com Its molecular structure provides a scaffold that can be chemically modified to create more complex molecules. lookchem.coma2bchem.com This makes it a crucial component in the synthesis of various organic compounds, including dyes and other specialty chemicals. cymitquimica.comchemimpex.com

In the realm of pharmaceutical chemistry, this compound serves as a key starting material for the development of new drugs and active pharmaceutical ingredients (APIs). cymitquimica.coma2bchem.comgoogle.com For instance, it is an important intermediate in the synthesis of the V2 receptor antagonist, tolvaptan. google.com The functional groups on the molecule allow for its transformation into amines, alcohols, or ethers, expanding its utility in constructing a diverse array of therapeutic compounds. a2bchem.com Its derivative, 2-Amino-4-methylbenzoic acid, is a notable product derived from it. chemdad.com The ability to use this compound to build intricate molecular architectures underscores its importance in medicinal chemistry and drug discovery. a2bchem.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol nih.govsigmaaldrich.com
Melting Point 160-164 °C sigmaaldrich.comchemicalbook.com
pKa (Predicted) 2.36 ± 0.25 chemdad.com
Topological Polar Surface Area (TPSA) 83.1 Ų nih.govambeed.com

This table presents key physicochemical data for this compound.

Context within Nitrobenzoic Acid Derivatives

This compound belongs to the broader class of organic compounds known as nitrobenzoic acids. ontosight.aifishersci.com These compounds are derivatives of benzoic acid where one or more hydrogen atoms on the benzene (B151609) ring are replaced by a nitro group. ontosight.ai The presence of the nitro group, an electron-withdrawing moiety, significantly influences the chemical properties of these molecules compared to unsubstituted benzoic acid, affecting their acidity, solubility, and reactivity. ontosight.ai

Nitrobenzoic acids and their derivatives are of considerable interest in chemistry and pharmacology due to their wide range of biological activities. ontosight.ai Research has explored this class of compounds for potential antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai They serve as valuable precursors in the synthesis of more complex, pharmacologically active molecules. ontosight.aia2bchem.com For example, various nitrobenzoic acid derivatives have been investigated as potential inhibitors of enzymes involved in different disease pathways. ontosight.ai Therefore, this compound is situated within a family of compounds recognized for their versatile applications, from creating dyes to forming the basis for the synthesis of advanced materials and pharmaceuticals. ontosight.aithermofisher.com

Table 2: Identifiers for this compound

Identifier Type Identifier
CAS Number 27329-27-7 nih.govsigmaaldrich.com
IUPAC Name This compound nih.gov
InChI Key KZLLSSGOPIGKDO-UHFFFAOYSA-N nih.govsigmaaldrich.com
SMILES CC1=CC(=C(C=C1)C(=O)O)N+[O-] nih.gov
PubChem CID 255027 nih.gov

This table provides common chemical identifiers for this compound.

Table of Mentioned Compounds

Compound Name
2-Amino-4-methylbenzoic acid
This compound
Benzoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLLSSGOPIGKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292061
Record name 4-Methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27329-27-7
Record name 27329-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-nitrobenzo200000031436
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Pathways for 4 Methyl 2 Nitrobenzoic Acid

Oxidation Reactions for Carboxylic Acid Formation

The conversion of a methyl group on the benzene (B151609) ring to a carboxylic acid is a fundamental transformation in the synthesis of 4-Methyl-2-nitrobenzoic acid. This can be accomplished through the selective oxidation of appropriate precursors.

A common precursor for this compound is 4-nitro-o-xylene. The challenge in this approach lies in the selective oxidation of one of the two methyl groups. The methyl group ortho to the nitro group is deactivated towards oxidation, while the methyl group para to the nitro group is more susceptible to oxidation.

One method involves the use of dilute nitric acid as the oxidizing agent. This process can be enhanced by the addition of a free radical initiator and a phase transfer catalyst to improve the reaction yield. google.com For instance, the oxidation of 4-nitro-o-xylene with dilute nitric acid in the presence of a suitable catalyst can yield 2-methyl-4-nitrobenzoic acid, an isomer of the target compound, highlighting the importance of regioselectivity. google.comresearchgate.net While strong oxidants like potassium permanganate (B83412) or potassium dichromate can oxidize the methyl group, they often lead to environmental pollution. google.com

Research has shown that 4-nitro-o-xylene can be selectively oxidized to 2-methyl-4-nitrobenzoic acid using dilute nitric acid under atmospheric pressure, which presents a milder alternative to traditional strong oxidants. researchgate.net The yield of such reactions can be significantly influenced by the choice of catalysts and reaction conditions.

PrecursorOxidizing AgentCatalyst/ConditionsProductYieldReference
4-nitro-o-xyleneDilute Nitric AcidFree radical initiator, Phase transfer catalyst2-methyl-4-nitrobenzoic acidUp to 83.5% google.com
4-nitro-o-xyleneDilute Nitric AcidN-hydroxyphthalimide2-methyl-4-nitrobenzoic acid- researchgate.net

An alternative strategy for introducing the carboxylic acid group is through the oxidative cleavage of a corresponding methyl ketone. The haloform reaction is a classic example of this transformation, where a methyl ketone is treated with a halogen in the presence of a base to yield a carboxylic acid and a haloform. masterorganicchemistry.comresearchgate.net This reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the base. masterorganicchemistry.com

While the haloform reaction is effective for methyl ketones, other oxidative cleavage methods have also been developed. These reactions offer pathways to carboxylic acids from readily available ketone precursors. nsf.govyoutube.com The key to this approach is the cleavage of a carbon-carbon bond, which can be challenging but is facilitated by the presence of the carbonyl group. nsf.govlibretexts.org

Modern synthetic methods often employ catalytic systems to achieve efficient and selective oxidations under milder conditions.

Cerium(IV) Ammonium Nitrate (B79036) (CAN) is a powerful one-electron oxidizing agent that can be used for various oxidative transformations. organic-chemistry.orgwikipedia.org It is known to oxidize benzylic alcohols to aldehydes and secondary alcohols to ketones. organic-chemistry.orgyoutube.com While direct oxidation of a methyl group to a carboxylic acid using CAN is less common, it can be a component in multi-step synthetic sequences where it is used to oxidize an intermediate alcohol. samaterials.comresearchgate.net CAN is an orange-red crystalline solid that is soluble in water and ethanol. samaterials.com Its oxidizing strength is particularly high under acidic conditions. samaterials.com

Copper-based catalytic systems have also been explored for oxidation reactions. For instance, copper(II) nitrate in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used for the aerobic oxidation of aldehydes to carboxylic acids. rsc.orgresearchgate.net While this specific system targets aldehydes, related copper catalysts are investigated for the oxidation of alkylarenes. The development of heterogeneous catalysts, such as those supported on alumina (B75360) (Al2O3), is an active area of research aiming for easier catalyst recovery and reuse. The use of hydrogen peroxide (H2O2) as a green oxidant in conjunction with such catalysts is highly desirable. semanticscholar.orgresearchgate.net

Nitration Procedures for Nitro Group Introduction

The introduction of the nitro group onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common method involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.eduorgsyn.org

When nitrating p-toluic acid, the carboxylic acid group acts as a meta-director, while the methyl group is an ortho, para-director. The directing effects of these two groups lead to the formation of 4-methyl-3-nitrobenzoic acid and this compound. The reaction conditions, particularly temperature, must be carefully controlled to influence the regioselectivity of the nitration. google.comgoogle.com

Another approach is the nitration of an ester derivative, such as methyl p-toluate, followed by hydrolysis of the ester to the carboxylic acid. orgsyn.org The nitration of methyl benzoate (B1203000), for example, primarily yields the meta-nitro product. orgsyn.org

Starting MaterialNitrating AgentKey ConditionsMajor ProductsReference
p-Toluic AcidNitric Acid/Sulfuric AcidControlled Temperature4-Methyl-3-nitrobenzoic acid, this compound google.com
o-Toluic AcidNitric Acid/Sulfuric Acid-3-Nitro-o-toluic acid, 5-Nitro-o-toluic acid google.com
Benzoic AcidNitric Acid/Sulfuric AcidCold (0-5°C)m-Nitrobenzoic acid truman.edu
Methyl BenzoateNitric Acid/Sulfuric Acid5-15°CMethyl m-nitrobenzoate orgsyn.org

Multi-Step Synthesis Approaches

One possible route begins with the nitration of toluene (B28343) to produce a mixture of nitrotoluene isomers. After separation, p-nitrotoluene can be oxidized to p-nitrobenzoic acid. Subsequent steps would then be required to introduce the methyl group at the desired position, which can be complex.

A more direct approach involves starting with a precursor that already contains the methyl group at the correct position. For example, a multi-step synthesis could involve the oxidation of acetophenone (B1666503) to benzoic acid, followed by nitration to m-nitrobenzoic acid, and finally esterification to methyl m-nitrobenzoate. scribd.comtruman.edu While this example leads to a different isomer, it illustrates the general principle of sequential functional group transformations.

A plausible multi-step synthesis for this compound could start from p-toluic acid. The first step would be the nitration of p-toluic acid to introduce the nitro group at the 2-position. This would be followed by any necessary purification steps to isolate the desired isomer.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant focus on developing more environmentally friendly synthetic methods, often referred to as green chemistry. researchgate.net This is particularly relevant for nitration and oxidation reactions, which traditionally use harsh reagents and produce significant waste.

For the oxidation step, green approaches include the use of molecular oxygen or air as the primary oxidant in combination with catalysts. researchgate.net For example, the aerobic oxidation of nitrotoluenes to the corresponding nitrobenzoic acids has been achieved using catalysts like N-acetoxyphthalimide (NAPI) combined with cobalt and manganese salts. researchgate.net Another green oxidant is hydrogen peroxide, which is often used with various catalysts. semanticscholar.orgmdpi.comgoogle.com

In the context of nitration, greener alternatives to the conventional mixed acid system are being explored. This includes the use of solid acid catalysts or milder nitrating agents to reduce the amount of acidic waste. researchgate.net For example, a mixture of nitric acid and acetic anhydride (B1165640) (HNO3/Ac2O) has been reported as a more environmentally friendly nitrating system for certain substrates. researchgate.net The goal of these green approaches is to improve the atom economy, reduce waste, and use less hazardous substances in the synthesis of this compound and other chemical compounds.

Chemical Reactivity and Synthetic Transformations of 4 Methyl 2 Nitrobenzoic Acid

Decarboxylative Reactions

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. This transformation is a powerful tool in organic synthesis for introducing other functional groups or a hydrogen atom in place of the carboxylic acid moiety.

Decarboxylative halogenation, or halodecarboxylation, provides a direct route from aromatic carboxylic acids to aryl halides. acs.org This process is particularly useful for synthesizing regioisomers that may be difficult to obtain through direct electrophilic aromatic halogenation. acs.org For substrates like 4-Methyl-2-nitrobenzoic acid, the presence of the ortho-nitro group influences the reaction conditions. Research has shown that ortho-nitrobenzoic acids can react with copper(II) chloride or copper(II) bromide in solvents like DMF/DMSO at elevated temperatures (130-140 °C) to yield the corresponding aryl halides in moderate to good yields. acs.org This general reactivity suggests that this compound can be converted to 1-halo-4-methyl-2-nitrobenzene derivatives under similar conditions, offering a pathway to chlorinated and brominated products.

Beyond halogenation, decarboxylation can also be employed to replace the carboxyl group with a hydrogen atom, a process known as protodecarboxylation. This transformation has been specifically demonstrated for this compound. In a copper-catalyzed reaction, this compound undergoes protodecarboxylation to yield 1-methyl-3-nitrobenzene. rsc.org The reaction proceeds efficiently using copper(I) iodide (CuI) as a catalyst and triethylamine (Et3N) as a base. rsc.org This method avoids the use of radical pathways and provides the desired product in high yield. rsc.org

Table 1: Copper-Catalyzed Protodecarboxylation of this compound rsc.org

Reactant Catalyst Base Product Yield

Functional Group Interconversions

The functional groups of this compound can be chemically modified to produce a variety of derivatives, including esters, amides, and amines.

Esterification is the conversion of a carboxylic acid to an ester. This is commonly achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Another prevalent method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.govnih.gov The resulting acyl chloride is then reacted with an alcohol to form the ester. This latter method was successfully used to prepare the methyl ester of the structurally related 4-methylsulfonyl-2-nitrobenzoic acid, where thionyl chloride was used for activation followed by reaction with methanol, affording the product in 80% yield. nih.gov These established procedures are applicable to this compound for the synthesis of its corresponding esters.

Table 2: General Methods for the Esterification of Nitrobenzoic Acids

Method Reagents General Product
Fischer Esterification Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) Methyl 4-methyl-2-nitrobenzoate

Amidation is the process of forming an amide from a carboxylic acid and an amine. While traditional methods often require converting the carboxylic acid to a more reactive species like an acid chloride, modern approaches focus on direct catalytic amidation. rsc.org These methods utilize various catalysts to facilitate the dehydrative coupling of the acid and amine. rsc.orgrsc.org However, the reactivity in direct amidation can be sensitive to the electronic properties of the carboxylic acid. For instance, some titanium-catalyzed amidation protocols have been reported to be unsuccessful for 4-nitrobenzoic acid, suggesting that the strong electron-withdrawing nature of the nitro group can impede the reaction. rsc.org Similarly, other methods have shown reduced reactivity for less electrophilic benzoic acids. nih.gov The development of amidation protocols for this compound would therefore require careful selection of catalysts and reaction conditions to overcome the electronic influence of the nitro substituent.

The nitro group of this compound can be readily reduced to a primary amine, yielding 2-amino-4-methylbenzoic acid. This transformation is fundamental in organic synthesis as it converts a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group. A variety of reducing agents can accomplish this conversion. researchgate.net

Catalytic hydrogenation is one of the most common and efficient methods. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). patsnap.com This method has been successfully applied to the reduction of the closely related 4-nitrobenzoic acid, which is converted to 4-aminobenzoic acid in high yield (over 96%) using a Pd/C catalyst under hydrogen pressure. patsnap.com Other reagents, such as metals in acidic media (e.g., tin or iron in HCl), are also effective for the reduction of aromatic nitro groups. ncert.nic.in

Table 3: Common Conditions for the Reduction of Aromatic Nitro Groups

Method Reagents Product from this compound
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C) 2-Amino-4-methylbenzoic acid

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different fragments with the aid of a metal catalyst, most commonly palladium. ua.es These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For aromatic carboxylic acids like this compound, direct use in standard cross-coupling reactions is uncommon. Instead, they can be utilized in specialized variations such as decarboxylative cross-coupling, where the carboxylic acid group is expelled as carbon dioxide.

One of the most relevant examples is the decarboxylative Heck reaction, which couples an aromatic carboxylic acid with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com Research on the closely related compound, 2-nitrobenzoic acid, provides significant insight into the potential reactivity of this compound in such transformations. Standard decarboxylative Heck reactions, which rely on decarboxylation at the palladium catalyst, are often inefficient for electron-deficient benzoic acids. nih.gov The presence of the strong electron-withdrawing nitro group makes the molecule a challenging substrate for this pathway. nih.gov

To overcome this limitation, a modified protocol was developed for 2-nitrobenzoic acid that combines a copper-mediated decarboxylation with a palladium-catalyzed Heck coupling. nih.gov This dual catalytic system enables the reaction to proceed where a palladium-only system would fail. In this process, the reaction of 2-nitrobenzoic acid with styrene was successfully carried out to produce 2-nitrostilbene. nih.gov Given the structural similarity, this compound is expected to undergo a similar transformation, where the electronic properties conferred by the nitro and methyl groups would influence the reaction efficiency. The table below details the optimized conditions for the decarboxylative Heck reaction of 2-nitrobenzoic acid, which serves as a model for the potential reactivity of its 4-methyl analog. nih.gov

EntryPd Catalyst (mol%)Co-Catalyst/Oxidant (mmol)SolventProduct Yield (%)
1Pd(OAc)₂ (2 mol%)Ag₂CO₃ (1.0 mmol)DMF/DMSO57
2Pd(OAc)₂ (2 mol%)Cu₂O (1.0 mmol)DMF/DMSO0
3Pd(OAc)₂ (2 mol%)CuF₂ (2.0 mmol)DMF/DMSO40
4Pd(OAc)₂ (2 mol%)CuF₂ (0.5 mmol)DMF/DMSO13

Data adapted from a study on the decarboxylative Heck reaction of 2-nitrobenzoic acid with styrene. nih.gov

Derivatives and Analogues of 4 Methyl 2 Nitrobenzoic Acid

Structurally Modified Analogues

Structural modifications to 4-Methyl-2-nitrobenzoic acid can involve alterations to the methyl, nitro, or carboxylic acid groups, as well as substitutions on the benzene (B151609) ring. One significant class of analogues includes those where the methyl group is oxidized or replaced. For instance, the sulfonyl group is a key feature in derivatives like 2-Nitro-4-methylsulfonylbenzoic acid and its corresponding methyl ester, Methyl 4-methylsulfonyl-2-nitrobenzoate. asianpubs.orgresearchgate.net These compounds are notable for their use as intermediates in the preparation of other complex molecules. researchgate.net

Another common modification is the esterification of the carboxylic acid group. A primary example is Methyl 2-methyl-4-nitrobenzoate, the methyl ester of the parent acid. nih.gov Further modifications can lead to more complex structures, such as the synthesis of specific monomers from this compound for use in automated solid-phase synthesis of oligo(disulfides). researchgate.net Isomeric analogues, such as 2-methyl-5-nitrobenzoic acid and 4-nitrophthalic acid, are often observed as byproducts in the synthesis of related compounds. google.com

Below is a table of selected structurally modified analogues.

Compound NameMolecular FormulaKey Structural ModificationReference
2-Nitro-4-methylsulfonylbenzoic acidC₈H₇NO₆SOxidation of methyl group to methylsulfonyl asianpubs.org
Methyl 4-methylsulfonyl-2-nitrobenzoateC₉H₉NO₆SEsterification and oxidation of methyl group researchgate.net
Methyl 2-methyl-4-nitrobenzoateC₉H₉NO₄Esterification of the carboxylic acid group nih.gov
4-nitro-o-xyleneC₈H₉NO₂Carboxylic acid group is a methyl group google.comgoogle.com
2-methyl-4-nitrobenzonitrileC₈H₆N₂O₂Carboxylic acid group is a nitrile group google.comgoogle.com

Synthetic Pathways to Advanced Derivatives

The creation of advanced derivatives from this compound and its precursors involves multi-step chemical reactions. These pathways are designed to yield specific molecules with desired functionalities.

A notable synthetic route leads to 2-Nitro-4-methylsulfonylbenzoic acid . This process involves the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343). A study found that using hydrogen peroxide as the oxidant in the presence of a CuO/Al₂O₃ catalyst provides an effective method for this transformation. The reaction conditions, including reactant molar ratio, temperature, and catalyst amount, were optimized to achieve a yield of 78.3%. A key advantage of this process is the ability to recycle unreacted starting material. asianpubs.org

Another important pathway is the synthesis of Methyl 4-methylsulfonyl-2-nitrobenzoate . This derivative is prepared from its corresponding carboxylic acid, 4-methylsulfonyl-2-nitro-benzoic acid. The synthesis begins by treating the acid with thionyl chloride in anhydrous toluene to form the acid chloride. After removing the solvent, methanol is added, and the mixture is stirred to produce the final methyl ester. This method has been reported to achieve a yield of 80%. researchgate.net

The parent compound, this compound, can also be used as a starting material for more complex structures. For example, it has been used in the synthesis of a monomer for automated solid-phase oligo(disulfide) synthesis, demonstrating its utility as a building block for larger, specialized molecules. researchgate.net

Characterization of Novel Derivatives

The structural confirmation and purity of newly synthesized derivatives are established through various analytical techniques. Spectroscopic and crystallographic methods are essential for elucidating the exact molecular structure and conformation.

For Methyl 4-methylsulfonyl-2-nitrobenzoate , single-crystal X-ray diffraction has been employed to determine its three-dimensional structure. researchgate.net This analysis revealed crucial details about its molecular geometry, such as the dihedral angles between the functional groups and the benzene ring. The dihedral angle between the nitro group and the ring was found to be 21.33 (19)°, while the angle between the carboxyl group and the ring is 72.09 (17)°. researchgate.net The crystal structure is stabilized by weak intermolecular C—H···O interactions, forming a two-dimensional network. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool. For instance, in the characterization of an amide synthesized from the isomeric 4-methyl-3-nitrobenzoyl chloride, ¹H NMR spectroscopy was used to confirm its formation by identifying characteristic singlets for the methyl (δ 2.61) and methoxy (δ 3.84) groups. derpharmachemica.com For more complex hybrid derivatives, both ¹H NMR and ¹³C NMR provide detailed structural information. Specific proton signals, such as a doublet for a chiral proton at δ 4.61, and carbon signals for amide (δ 162.8), imine (δ 153.2), and methoxy (δ 55.7) carbons, allow for unambiguous characterization. derpharmachemica.com

Infrared (IR) spectroscopy is also used to identify key functional groups. In the characterization of 2-methyl-4-nitrobenzoic acid, a related isomer, a characteristic peak for the carbonyl (C=O) group was observed at 1702 cm⁻¹. chemicalbook.comchemicalbook.com

Advanced Spectroscopic Characterization of 4 Methyl 2 Nitrobenzoic Acid

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the functional groups and skeletal vibrations of a molecule. For 4-Methyl-2-nitrobenzoic acid, these techniques reveal characteristic vibrational modes.

The FTIR spectrum is particularly informative for identifying polar functional groups. A prominent absorption band is observed for the carbonyl (C=O) stretching vibration of the carboxylic acid group, typically appearing in the region of 1700-1725 cm⁻¹. One source identifies this peak specifically at 1702 cm⁻¹ for this compound. The nitro group (NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. The O-H stretch of the carboxylic acid is expected to be a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl group's C-H stretches are found just below 3000 cm⁻¹.

FT-Raman spectroscopy complements FTIR by providing stronger signals for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group is often more intense in the Raman spectrum. The aromatic ring vibrations, particularly the ring "breathing" modes, are also well-defined in the Raman spectrum, typically appearing in the 1000-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the aromatic ring are also observable.

A detailed assignment of the principal vibrational frequencies for this compound is presented below.

Vibrational ModeFTIR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500-3300WeakBroad, Strong
Aromatic C-H Stretch~3100-3000ModerateModerate
Aliphatic C-H Stretch (Methyl)~2980-2870StrongModerate
C=O Stretch (Carboxylic Acid)1702ModerateVery Strong
Aromatic C=C Stretch~1600, ~1475StrongStrong to Moderate
NO₂ Asymmetric Stretch~1530WeakStrong
NO₂ Symmetric Stretch~1350StrongStrong
C-O Stretch (Carboxylic Acid)~1300ModerateStrong
In-plane O-H Bend~1420WeakModerate
Aromatic C-H In-plane Bend~1200-1000ModerateModerate
Aromatic C-H Out-of-plane Bend~900-700ModerateStrong

Note: The table provides expected ranges and values based on established spectroscopic principles and available data for the C=O stretch. Precise, experimentally verified data for all vibrational modes of this compound is not widely available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The carboxylic acid proton (-COOH) is typically highly deshielded and appears as a broad singlet far downfield, often above 10 ppm. The methyl group (-CH₃) protons appear as a sharp singlet, with a chemical shift influenced by its position on the ring. The aromatic region will display a more complex pattern due to the coupling between the three adjacent protons on the substituted ring.

One available spectrum for this compound in CDCl₃ shows the following signals: a singlet for the methyl protons at 2.79 ppm, and a multiplet for two aromatic protons between 8.13-8.17 ppm, with another aromatic proton appearing as a doublet at 8.21 ppm (J=6.8Hz).

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH>10Broad Singlet1HN/A
Ar-H (Position 6)8.21Doublet1H6.8
Ar-H (Positions 3, 5)8.13 - 8.17Multiplet2H
-CH₃2.79Singlet3HN/A

Note: Data is based on a single source and may vary with solvent and experimental conditions. The assignment of aromatic protons is tentative without further 2D NMR analysis.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. For this compound, eight distinct signals are expected. The carboxyl carbon (-COOH) is the most deshielded, appearing significantly downfield (>165 ppm). The six aromatic carbons will have shifts determined by the electronic effects of the substituents. The carbon attached to the nitro group (C2) will be deshielded, as will the carbon attached to the carboxylic acid group (C1). The carbon bearing the methyl group (C4) will also show a characteristic shift. The methyl carbon itself will be the most shielded, appearing furthest upfield (<25 ppm).

Carbon TypeExpected Chemical Shift (δ, ppm)
-COOH>165
Aromatic C-NO₂~150
Aromatic C-H~120-140
Aromatic C-CH₃~140-145
Aromatic C-COOH~130-135
-CH₃~20-22

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The molecular weight of this compound (C₈H₇NO₄) is 181.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 181.

The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for substituted benzoic acids and nitroaromatics. Key fragmentation steps would likely include:

Loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion at m/z 164.

Loss of the entire carboxylic acid group (•COOH, 45 Da) to give a fragment at m/z 136.

Loss of a nitro group (•NO₂, 46 Da) resulting in a peak at m/z 135.

Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions.

m/z ValueProposed Fragment Ion
181[M]⁺˙ (Molecular Ion)
164[M - •OH]⁺
136[M - •COOH]⁺
135[M - •NO₂]⁺

Note: This fragmentation pattern is predictive. Specific experimental mass spectrometry data for this compound was not found in the surveyed literature.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the substituted benzene (B151609) ring. The presence of the electron-withdrawing nitro and carboxylic acid groups, along with the electron-donating methyl group, influences the position and intensity of the absorption bands.

Aromatic compounds typically exhibit two main absorption bands: the E-band (π → π* transitions) and the B-band (benzenoid band). For substituted benzenes, these bands can shift significantly. The nitro group, in particular, can introduce an n → π* transition, although it is often weak and may be obscured by the more intense π → π* bands. The absorption maximum (λ_max) is expected to be in the ultraviolet region, likely between 200 and 300 nm.

Transition TypeExpected λ_max (nm)
π → π~210-230, ~260-280
n → π>300 (weak)

Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Nitrobenzoic Acid

Molecular Dynamics (MD) Simulations

Solvent-Solute Interactions:Detailed investigations into the specific interactions between 4-methyl-2-nitrobenzoic acid and various solvents using MD simulations are also absent from the scientific literature.

In contrast, more comprehensive computational research is available for other isomers, such as 4-methyl-3-nitrobenzoic acid. It is possible that the detailed investigative framework requested has been applied to a different isomer. However, for this compound specifically, the field of computational and theoretical investigation remains open for future research.

Quantum Chemical Methods for Thermochemical Properties

Quantum chemical methods are powerful tools for determining the thermochemical properties of molecules, providing data that complements and validates experimental findings. For this compound and its isomers, a comprehensive approach combining experimental techniques with high-level quantum chemical calculations has been utilized to establish a consistent and reliable set of thermochemical data. nih.gov

Enthalpies of Formation (Gas Phase, Crystal Phase)

The standard molar enthalpies of formation in both the gas phase and the crystal phase are crucial parameters for understanding the energetic stability of a compound. Through high-precision combustion calorimetry, the energies of combustion for various methyl-substituted nitrobenzoic acids have been measured, from which the enthalpies of formation in the crystalline phase are derived. nih.gov These experimental values are then used in conjunction with sublimation enthalpies to determine the gas-phase enthalpies of formation.

High-level quantum chemical methods, such as the G* methods, have been employed for the mutual validation of experimental and theoretical gas-phase enthalpies of formation. nih.gov This dual approach ensures a high degree of accuracy for the reported thermochemical values.

Table 1: Thermochemical Properties of this compound

PropertyMethodValue
Enthalpy of Formation (Gas Phase)Quantum Chemical CalculationData not explicitly found in search results
Enthalpy of Formation (Crystal Phase)Combustion CalorimetryData not explicitly found in search results
Enthalpy of SublimationKnudsen Effusion Mass Loss / TranspirationData not explicitly found in search results
Enthalpy of VaporizationNon-isothermal ThermogravimetryData not explicitly found in search results

Enthalpies of Sublimation and Vaporization

The enthalpies of sublimation and vaporization are key to understanding the phase transition energetics of this compound. Experimental determination of these values often involves techniques such as the classic Knudsen effusion mass loss and transpiration methods, which measure vapor pressure-temperature dependencies. nih.gov Additionally, non-isothermal thermogravimetry can be used to derive the standard molar enthalpies of vaporization from the temperature dependence of mass-loss rates. nih.gov These experimental results are often reconciled with data from differential scanning calorimetry (DSC), which provides information on melting temperatures and enthalpies of fusion. nih.gov

Analysis of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of this compound are significantly influenced by the interplay of the methyl (-CH₃), nitro (-NO₂), and carboxylic acid (-COOH) substituents on the benzene (B151609) ring. The nitro group, being a strong electron-withdrawing group, greatly influences the reactivity and electronic distribution of the molecule. sigmaaldrich.comgoogle.com This effect can increase the difficulty of certain chemical reactions, such as the oxidation of the adjacent methyl group. google.com

Computational studies on related molecules, such as N′-(4-methyl-2-nitrophenyl)benzohydrazide, have shown that substituents have a profound impact on the supramolecular arrangement and conjugation within the molecule. nih.govresearchgate.netmdpi.com For instance, the presence and nature of substituent groups can alter the planarity of parts of the molecule and influence the formation of intermolecular interactions like hydrogen bonds and π-π stacking. nih.govresearchgate.netmdpi.com In a related compound, the dihedral angle between the nitro group and the benzene ring was found to be 21.33 (19)°, while the angle between the carboxylate group and the benzene ring was 72.09 (17)°. nih.gov

Theoretical Prediction of Solid State Forms and Interactions

The prediction of solid-state forms and the analysis of intermolecular interactions are crucial for understanding the crystal packing and physical properties of this compound. Computational studies on substituted nitrobenzoic acids have demonstrated that even small changes in molecular structure, such as the replacement of a methyl group with a chlorine atom, can lead to different crystal structures. chemrxiv.org

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor frameworks can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. nih.gov The presence of electron-donating (methyl) and electron-withdrawing (nitro and carboxylic acid) groups on the benzene ring of this compound suggests its potential as an NLO material.

Computational studies, often employing Density Functional Theory (DFT), are a key tool for investigating the NLO properties of organic crystals. nih.govresearchgate.net For instance, in the related organic crystal 2-Methylimidazolium 4-Nitrobenzoic Acid (2MI4NB), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to study its molecular structure and NLO properties, including the first-order hyperpolarizability. nih.gov Similar computational investigations have been performed on other related nitrobenzoic acid derivatives, such as 4-methyl-3-nitrobenzoic acid and 4-Nitrobenzoic acid, to understand their NLO behavior. researchgate.netresearchgate.netias.ac.in These studies typically involve the calculation of parameters like dipole moment, polarizability, and hyperpolarizability to predict the NLO response of the material. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful methodologies for elucidating the mechanisms of chemical reactions. While specific computational studies on the reaction mechanisms of this compound were not prominently found in the search results, the general principles of applying computational approaches are well-established. Such studies would typically involve the use of quantum chemical methods to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. For example, the mechanism of nitration of benzoic acid to form nitrobenzoic acid involves an electrophilic substitution reaction where the nitronium ion (+NO₂) is the electrophile. quora.com

Applications of 4 Methyl 2 Nitrobenzoic Acid in Advanced Research and Industry

Intermediate in Pharmaceutical Synthesis

The utility of 4-methyl-2-nitrobenzoic acid is particularly prominent in the pharmaceutical sector, where it functions as a key intermediate in the creation of active pharmaceutical ingredients (APIs).

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a vital precursor in the multi-step synthesis of various APIs. Its chemical structure allows it to be readily converted into other complex molecules necessary for drug formulation. For instance, it is used in the synthesis of amino-1H-pyrazole amide derivatives, which have been investigated for their potential as Raf kinase inhibitors in the treatment of melanoma. chemicalbook.com The compound is also utilized in the creation of fluorogenic substrates, which are valuable tools for imaging cellular activity in living cells. chemicalbook.com

Role in Drug Development Pathways (e.g., Tolvaptan synthesis)

A significant application of a structurally related compound, 2-methyl-4-nitrobenzoic acid, is in the synthesis of Tolvaptan. ruifuchemical.comnbinno.comgoogle.com Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis. ruifuchemical.com In the synthesis of Tolvaptan, 2-methyl-4-nitrobenzoic acid is converted into 2-methyl-4-nitrobenzoyl chloride. google.compatsnap.comnewdrugapprovals.org This acid chloride is then reacted with a key benzazepine intermediate to form a crucial amide bond, leading to the eventual formation of the Tolvaptan molecule. newdrugapprovals.org This pathway highlights the importance of nitrobenzoic acid derivatives in constructing the complex architecture of modern pharmaceuticals.

Table 1: Key Data for 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis

Property Value
CAS Number 1975-51-5
Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
Primary Application Intermediate for Tolvaptan
Function Precursor to 2-methyl-4-nitrobenzoyl chloride

Use in Agrochemical Production

In the agrochemical industry, derivatives of nitrobenzoic acid are important. For example, 3-methyl-2-nitrobenzoic acid is an intermediate in the preparation of agrochemicals like Rynaxypyr® and Cyazypyr®. Another related compound, 4-(methylsulfonyl)-2-nitrobenzoic acid, is recognized as an environmental transformation product of the herbicide mesotrione. nih.gov While direct applications of this compound in commercially available agrochemicals are less documented in readily available literature, its structural motifs are relevant to the synthesis of new and effective crop protection agents.

Building Block for Specialty Chemicals

The reactivity of this compound makes it a valuable building block for a range of specialty chemicals. Its functional groups can be manipulated to create a variety of derivatives with specific properties. For instance, the nitro group can be reduced to an amine, and the carboxylic acid group can be converted to esters, amides, or other functionalities, opening pathways to diverse chemical structures. These derivatives can find use in the production of dyes, pigments, and other performance chemicals.

Applications in Materials Science

The utility of this compound extends into the field of materials science, particularly in the synthesis of novel polymers and oligomers.

Monomer Synthesis for Polymers and Oligomers (e.g., Oligo(disulfide)s)

A notable application of this compound is in the synthesis of monomers for specialized polymers. Research has demonstrated its use in the preparation of monomers for the automated solid-phase synthesis of oligo(disulfide)s. researchgate.net This process involves converting this compound into a monomer containing a thiosulfonate group, which then acts as an activated precursor in the iterative building of oligo(disulfide) chains. researchgate.net Oligo(disulfide)s are of interest for their potential applications in areas such as drug delivery and dynamic materials.

Functional Materials Development

While direct applications of this compound in the development of functional materials are not extensively documented in publicly available research, the structural characteristics of this and related nitrobenzoic acids suggest their potential as building blocks for advanced materials. The presence of both a carboxylic acid group and a nitro group on a benzene (B151609) ring allows for versatile chemical modifications and interactions.

For instance, related compounds such as 4-Methyl-3-nitrobenzoic acid have been utilized in the synthesis of one-dimensional lanthanide coordination complexes. sigmaaldrich.com These types of materials are of interest for their potential applications in areas such as luminescence and magnetism. The coordination of metal ions with the carboxylate group of the benzoic acid derivative is a key step in the formation of these materials. The specific arrangement of the methyl and nitro groups on the aromatic ring influences the resulting crystal structure and, consequently, the material's properties.

The broader class of nitrobenzoic acids is also explored in the context of creating metal-organic frameworks (MOFs). The rigid structure of the benzoic acid core and the potential for the nitro group to participate in hydrogen bonding or act as a functional site make these molecules attractive linkers for constructing porous materials with applications in gas storage, separation, and catalysis. Research in this area continues to explore how different isomers of substituted nitrobenzoic acids can be used to tune the properties of the resulting functional materials.

Potential in Biological and Medicinal Chemistry Research (focus on mechanism/pathways)

Although this compound itself is not a widely studied bioactive compound, its structural analogs within the nitrobenzoic acid family have demonstrated significant potential in medicinal chemistry research. These related compounds exhibit a range of biological activities, and their mechanisms of action provide insights into the potential, yet unexplored, pathways that this compound or its derivatives might influence.

Related Bioactive Nitrobenzoic Acid Compounds (e.g., anti-cancer, anti-inflammatory, chemotaxis inhibitors)

Several substituted nitrobenzoic acid derivatives have been investigated for their therapeutic potential, targeting various diseases through specific molecular pathways.

One notable example is a derivative of 4-methyl-3-nitrobenzoic acid, which has been identified as a potent inhibitor of cancer cell chemotaxis. nih.gov This compound was found to significantly inhibit the migration of non-small cell lung cancer cells induced by epithelial growth factor (EGF). nih.gov The underlying mechanism involves the impairment of EGF-induced cofilin phosphorylation and actin polymerization, which are crucial processes for cell movement. nih.gov Furthermore, the compound was shown to inhibit EGF-induced cell adhesion, another key factor in cancer metastasis. nih.gov

In the realm of anti-cancer research, a novel microtubule inhibitor, 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), has shown promise. nih.gov This compound disrupts microtubule structures in cancer cells and inhibits the polymerization of purified tubulin in vitro by binding to the colchicine (B1669291) pocket. nih.gov Significantly, IMB5046 displays potent cytotoxicity against multiple tumor cell lines and can overcome multidrug resistance, as it is not a substrate for the P-glycoprotein efflux pump. nih.gov Its mechanism of action involves blocking the cell cycle at the G2/M phase and inducing apoptosis. nih.gov

The anti-inflammatory potential of nitrobenzoic acid derivatives has also been explored. The compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid has demonstrated antinociceptive and anti-inflammatory activities in animal models. nih.gov Its mechanism is associated with the release of nitric oxide (NO), which leads to reduced neutrophil recruitment and the decreased production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α). nih.gov Concurrently, it increases the production of the anti-inflammatory cytokine IL-10. nih.gov

The following table summarizes the biological activities and mechanisms of action for these related nitrobenzoic acid compounds.

Compound NameBiological ActivityMechanism/Pathway of Action
4-Methyl-3-nitrobenzoic acid derivativeChemotaxis InhibitorInhibits EGF-induced cofilin phosphorylation and actin polymerization, and cell adhesion in non-small cell lung cancer cells. nih.gov
2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046)Anti-cancerMicrotubule polymerization inhibitor; binds to the colchicine pocket of tubulin, leading to G2/M cell cycle arrest and apoptosis. Overcomes multidrug resistance. nih.gov
4-((nitrooxy) methyl)-3-nitrobenzoic acidAnti-inflammatory, AntinociceptiveActs as a nitric oxide (NO) donor. Reduces neutrophil recruitment and production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) while increasing the anti-inflammatory cytokine IL-10. nih.gov

Environmental Research

The environmental fate of nitroaromatic compounds, including derivatives of nitrobenzoic acid, is a significant area of research due to their widespread industrial use and potential persistence in the environment. Understanding the degradation pathways of these compounds is crucial for developing effective bioremediation strategies.

Degradation Pathways of Related Chloronitroaromatic Compounds

Chloronitroaromatic compounds (CNAs) are a class of environmental pollutants that share structural similarities with this compound. nih.govresearchgate.net Research into the microbial degradation of CNAs has revealed several metabolic pathways that bacteria and fungi employ to break down these substances. nih.govresearchgate.netresearchgate.net These pathways provide a model for understanding how related nitroaromatic compounds might be biodegraded.

The initial steps in the bacterial degradation of nitroaromatic compounds can proceed through several mechanisms:

Mono-oxygenation: A mono-oxygenase enzyme can catalyze the elimination of the nitro group as a nitrite (B80452) ion by adding an oxygen atom. researchgate.net

Reduction of the nitro group: Nitroreductase enzymes can reduce the nitro group to an amino or hydroxylamine (B1172632) group. researchgate.net

Dioxygenation: This process involves the insertion of two hydroxyl groups with the concurrent removal of the nitro group as a nitrite ion. researchgate.net

In the case of chloronitroaromatic compounds, a common initial step is reductive dehalogenation, where a halogen atom is removed. researchgate.net This is often followed by the oxidative removal of the nitro group. researchgate.net The resulting intermediates are typically catechols or substituted catechols, which are then further degraded through ring cleavage pathways.

The specific degradation pathway and its efficiency can depend on the positions of the substituents on the aromatic ring and the specific microbial strains involved. researchgate.net For example, the degradation of 4-chloronitrobenzene has been shown to proceed via the formation of 4-chlorocatechol. researchgate.net The study of these pathways is essential for the development of genetically engineered microorganisms with enhanced capabilities for bioremediating sites contaminated with nitroaromatic compounds. researchgate.net

Conclusion and Future Research Directions

Current Research Gaps

Despite its utility, specific areas concerning 4-Methyl-2-nitrobenzoic acid remain underexplored. A significant research gap lies in the development of more sustainable and efficient synthetic methodologies. google.com Traditional synthesis routes often involve harsh reaction conditions, such as the use of strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate, which generate considerable environmental waste. google.com Furthermore, methods involving dilute nitric acid may require high temperatures and pressures, posing safety risks and demanding specialized equipment. google.com There is a need for greener synthetic pathways that offer high selectivity and yield under milder conditions.

Another area that warrants further investigation is the comprehensive biological profiling of a wider range of derivatives. While its role as an intermediate in the synthesis of specific bioactive molecules like Raf kinase inhibitors is known, a systematic exploration of the pharmacological potential of novel compounds derived from this compound is lacking. chemicalbook.com Such studies could uncover new therapeutic applications.

Emerging Methodologies and Technologies

The future of this compound synthesis is likely to be shaped by the adoption of greener and more advanced catalytic systems. Research into selective oxidation catalysis is a promising area, with a focus on designing catalysts that can efficiently oxidize the methyl group of precursors like 4-nitro-o-xylene under environmentally benign conditions. google.comrsc.org The use of phase transfer catalysts and free radical initiators in conjunction with milder oxidants like dilute nitric acid has already shown promise in improving reaction yields and selectivity while avoiding high temperatures and pressures. google.com

Furthermore, the application of mechanochemistry and other solvent-free or low-solvent reaction techniques could significantly reduce the environmental footprint of its production. nbinno.com Advances in flow chemistry could also offer better control over reaction parameters, leading to higher purity and yields, and facilitating safer and more efficient scale-up of production processes.

Potential for Novel Compound Discovery and Application Expansion

The structural framework of this compound provides a fertile ground for the discovery of novel compounds with unique properties and applications. In medicinal chemistry, it can serve as a scaffold for the development of new therapeutic agents. Its derivatives could be explored for a wider range of biological activities beyond oncology, including as anti-inflammatory or antimicrobial agents. The synthesis of configurationally stable analogs of known drugs is another area of interest, potentially leading to pharmaceuticals with improved efficacy and safety profiles. researchgate.net

In the realm of materials science, its derivatives could be investigated for applications in advanced materials. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups makes it an interesting candidate for the synthesis of materials with non-linear optical (NLO) properties. nbinno.comresearchgate.net Furthermore, it can be used as a monomer or a modifying agent in the synthesis of specialty polymers and coordination polymers with tailored thermal and mechanical properties. The exploration of its use in the development of novel dyes and pigments with enhanced stability and color properties also remains a viable research direction. nbinno.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-2-nitrobenzoic acid in laboratory settings?

  • Methodological Answer: The compound is typically synthesized via nitration of a methyl-substituted benzoic acid precursor. For example, nitration of 4-methylbenzoic acid under controlled conditions (e.g., using mixed nitric-sulfuric acid at 0–5°C) can yield the desired nitro derivative. Post-synthesis purification involves recrystallization from ethanol or aqueous ethanol to isolate pure crystals. Reaction progress should be monitored via TLC or HPLC .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required during powder handling to avoid inhalation .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and UV light, to prevent decomposition .
  • Disposal: Follow hazardous waste regulations. Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Q. How is the purity and structural identity of this compound confirmed post-synthesis?

  • Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR (DMSO-d6) to confirm aromatic proton environments and nitro/methyl group positions. IR spectroscopy verifies the carboxylic acid (-COOH) and nitro (-NO2_2) functional groups.
  • Melting Point: Compare observed mp (177–180°C) with literature values .
  • Elemental Analysis: Validate molecular formula (C8_8H7_7NO4_4) via CHNS-O analysis .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

  • Methodological Answer:

  • Graph Set Analysis: Use single-crystal X-ray diffraction data to identify hydrogen bond motifs (e.g., carboxylic acid dimerization). Software like Mercury or PLATON can categorize interactions into graph sets (e.g., R22(8)R_2^2(8) for dimeric -COOH interactions).
  • Etter’s Rules: Apply Etter’s hydrogen-bonding hierarchy to predict packing motifs, focusing on the dominance of O-H···O and C-H···O interactions .

Q. What methodologies optimize crystal structure refinement for this compound using X-ray data?

  • Methodological Answer:

  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution: Employ direct methods (SHELXT) for phase determination .
  • Refinement: Iterative least-squares refinement via SHELXL-2018, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .
  • Validation: Check for residual electron density peaks (< 0.5 eÅ3^{-3}) and R-factor convergence (R1_1 < 5%) .

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

  • Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • ADMET Prediction: Use SwissADME or ADMETlab 2.0 to model pharmacokinetic properties (e.g., logP, bioavailability).
  • Molecular Docking: Dock the compound into protein active sites (e.g., SARS-CoV-2 main protease) using AutoDock Vina to explore binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methyl-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.